REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[C:11]([N+:13]([O-])=O)[CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]=1[OH:16])([O-])=O>CO>[NH2:1][C:4]1[CH:12]=[C:11]([NH2:13])[CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]=1[OH:16]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was degassed
|
Type
|
CUSTOM
|
Details
|
by purging nitrogen for 10 minutes
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
slowly added with 19.5 g of 98% conc. sulfuric acid
|
Type
|
ADDITION
|
Details
|
added with 250 mg of catalyst Pd/C
|
Type
|
CUSTOM
|
Details
|
The autoclave was sealed
|
Type
|
CUSTOM
|
Details
|
bubbled with hydrogen at a pressure of 7 kg/cm2
|
Type
|
CUSTOM
|
Details
|
After hydrogen was no longer consumed
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
The resultant solid was mixed with 600 g of pure water
|
Type
|
DISSOLUTION
|
Details
|
dissolving completely
|
Type
|
FILTRATION
|
Details
|
The resultant solution was hot filtered
|
Type
|
FILTRATION
|
Details
|
to filter the hydrogenation catalyst off
|
Type
|
DISTILLATION
|
Details
|
The filtered solution was distilled under reduced pressure with recovery pure water until all solids
|
Type
|
ADDITION
|
Details
|
The solid was added with 450 mL iso-propanol
|
Reaction Time |
14 (± 2) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(C(=O)O)=CC(=C1)N)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 117.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |